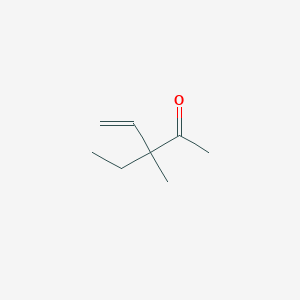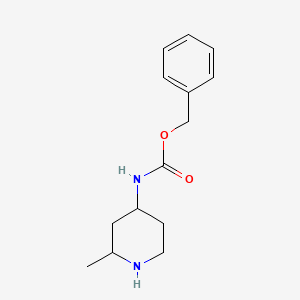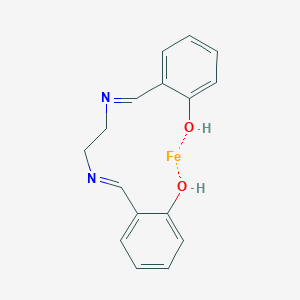
N,N-Bis(salicylidene)ethylenediamine iron(ii)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(salicylidene)ethylenediamine iron(ii) is a coordination compound that has gained significant attention in the field of inorganic chemistry due to its unique structure and versatile properties. This compound is formed by the reaction of N,N-Bis(salicylidene)ethylenediamine, commonly known as salen, with iron(ii) ions. The resulting complex exhibits interesting chemical and physical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(salicylidene)ethylenediamine iron(ii) typically involves the reaction of N,N-Bis(salicylidene)ethylenediamine with iron(ii) salts. One common method is to dissolve N,N-Bis(salicylidene)ethylenediamine in a suitable solvent, such as acetone, and then add an iron(ii) salt, such as iron(ii) chloride, to the solution. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(salicylidene)ethylenediamine iron(ii) can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(salicylidene)ethylenediamine iron(ii) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the iron(ii) center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur when the complex is treated with other ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-Bis(salicylidene)ethylenediamine iron(ii) may result in the formation of iron(iii) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
N,N-Bis(salicylidene)ethylenediamine iron(ii) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-Bis(salicylidene)ethylenediamine iron(ii) involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating to the metal center through its nitrogen and oxygen atoms. This coordination can influence the redox properties of the metal center, making it useful in catalytic and biological applications. In the case of its anticancer activity, the compound induces ferroptosis by generating reactive oxygen species and increasing lipid peroxidation .
Comparaison Avec Des Composés Similaires
N,N-Bis(salicylidene)ethylenediamine iron(ii) can be compared with other similar coordination compounds, such as:
N,N-Bis(salicylidene)ethylenediaminocobalt(ii):
N,N-Bis(salicylidene)ethylenediaminenickel(ii): This nickel-based complex is another example of a salen-type coordination compound with unique catalytic properties.
The uniqueness of N,N-Bis(salicylidene)ethylenediamine iron(ii) lies in its ability to form stable complexes with iron(ii) ions, which can undergo various redox reactions and exhibit significant biological activities.
Propriétés
Formule moléculaire |
C16H16FeN2O2 |
|---|---|
Poids moléculaire |
324.15 g/mol |
Nom IUPAC |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2; |
Clé InChI |
BTAZJRYBYAWUPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


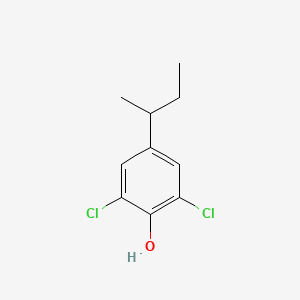
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
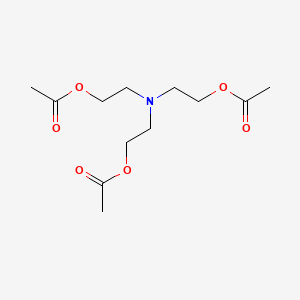
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
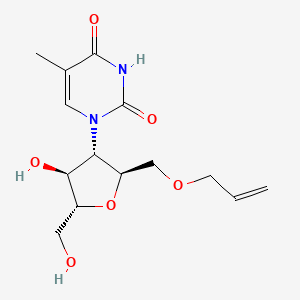
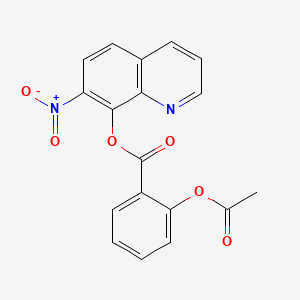
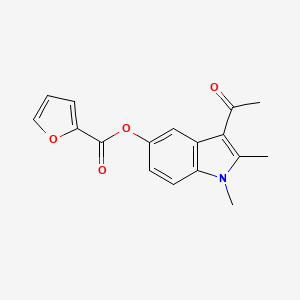

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
